3-hydroxy-1H-pyrimidine-2,4-dione

HCMV pUL89 endonuclease antiviral

Researchers targeting viral RNase H often encounter scaffold limitations where uracil analogs lack essential metal-chelating functionality. 3-Hydroxy-1H-pyrimidine-2,4-dione (CAS 766-44-9) resolves this with a critical N3-hydroxyl group that coordinates divalent metal cofactors in RNase H active sites, a mechanism unattainable with canonical uracil. - Serves as the validated core pharmacophore for HPD derivatives demonstrating low micromolar IC₅₀ values against HIV-1, HBV, and HCMV RNase H. - Exhibits a thermodynamically stable anhydrous crystal form, ensuring solid-state reliability and batch-to-batch consistency. - Supplied with rigorous quality documentation to support structure-activity relationship studies and analog library synthesis.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 766-44-9
Cat. No. B14754179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1H-pyrimidine-2,4-dione
CAS766-44-9
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N(C1=O)O
InChIInChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8)
InChIKeyDUXOCKGSBICXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1H-pyrimidine-2,4-dione: Validated RNase H Inhibitor Scaffold


3-Hydroxy-1H-pyrimidine-2,4-dione (CAS 766-44-9), also known as 3-hydroxyuracil or 4-hydroxy-2(1H)-pyrimidinone 3-oxide, is a heterocyclic pyrimidine derivative with the molecular formula C₄H₄N₂O₃ and molecular weight 128.09 g/mol . The compound features a six-membered pyrimidine ring with carbonyl groups at positions 2 and 4, and a critical N3-hydroxyl substituent that distinguishes it from canonical uracil (C₄H₄N₂O₂) . This N3-hydroxyl group confers metal-chelating capability that is structurally absent in uracil and 5-substituted uracil analogs, enabling the HPD scaffold to coordinate divalent metal cofactors in RNase H active sites across multiple viral targets including HIV-1, HBV, and HCMV [1][2]. The compound serves as the core pharmacophore for a growing family of 3-hydroxypyrimidine-2,4-diones (HPDs) that have demonstrated low micromolar antiviral activity in both enzymatic and cell-based assays [2].

Metal-chelating RNase H inhibitor scaffold
Reported target engagement across HIV-1, HBV, HCMV RNase H
N3-hydroxyl functionality not present in uracil

3-Hydroxy-1H-pyrimidine-2,4-dione vs. Uracil Analogs in RNase H Inhibition


Generic substitution of 3-hydroxy-1H-pyrimidine-2,4-dione (CAS 766-44-9) with unmodified uracil or other pyrimidine analogs fails because the N3-hydroxyl group is the essential pharmacophoric determinant for metal-chelating activity against viral RNase H enzymes [1]. The HPD scaffold acts via coordination of two catalytic metal cofactors in the RNase H active site, a mechanism that unmodified uracil (which lacks the N3-hydroxyl moiety) cannot support [1][2]. Experimental validation demonstrates that HPD derivatives exhibit selective RNase H inhibition, with IC₅₀ values in the low micromolar range against multiple viral targets including HIV-1 RT-associated RNase H, HBV RNase H, and HCMV pUL89 endonuclease [1][2]. Conversely, structurally similar compounds lacking the N3-hydroxyl functional group—including uracil, 5-substituted uracils, and 5,6-dihydrouracils—do not engage the same metal-chelating mechanism and fail to produce comparable antiviral activity [1][2]. Crystal structure analysis further reveals that 3-oxauracil exhibits a unique thermodynamically stable anhydrous crystal form with an unusually large lattice energy gap (4 kJ mol⁻¹) relative to hypothetical polymorphs, whereas structurally similar 5-hydroxyuracil shows competing low-energy structures that may lead to polymorphism and batch-to-batch variability [3].

HPD Scaffold Feature
Uracil / Analog Mismatch Risk
N3-hydroxyl metal-chelating active site engagement
Uracil (N3-H) lacks metal-chelating triad; cannot support RNase H inhibition
Thermodynamically stable monomorphic crystal form
5-Hydroxyuracil: predicted competing polymorphs may cause batch variability

3-Hydroxy-1H-pyrimidine-2,4-dione: Evidence vs. Uracil and RNase H Inhibitors


Metal-Chelating pUL89 Inhibition in HCMV

3-Hydroxypyrimidine-2,4-dione (HPD) derivatives demonstrate potent inhibition of human cytomegalovirus pUL89 endonuclease activity and viral replication through a metal-chelating mechanism not available to uracil. The HPD scaffold was identified via ELISA screening as a promising pUL89 inhibitor platform, yielding low micromolar IC₅₀ values in enzymatic assays and corresponding low micromolar EC₅₀ values in HCMV replication assays [1].

HCMV pUL89 Inhibition
Class-level inference
Low μM IC₅₀ / EC₅₀ vs. Uracil: no activity
Supports metal-chelating antiviral target engagement
Source review
HCMV pUL89 endonuclease antiviral

Polymorphism Stability: 3-Oxauracil vs. 5-Hydroxyuracil

Crystal structure determination and computational lattice energy predictions reveal that 3-oxauracil (3-hydroxyuracil) adopts the global minimum lattice energy structure with an unusually large energy gap of 4 kJ mol⁻¹ separating it from any hypothetical polymorphs [1]. In contrast, 5-hydroxyuracil (isobarbituric acid) exhibits multiple computationally predicted low-energy crystal structures with competing hydrogen-bonding motifs, indicating potential polymorphism that could affect solid-state properties [1].

Polymorphism Stability
Head-to-head
4 kJ mol⁻¹ lattice energy gap
Predicts monomorphic solid form
Reduces batch variability risk
crystallography polymorphism solid-state stability

HBV RNase H Inhibition by HPD Scaffold

Among 52 synthesized 3-hydroxypyrimidine-2,4-dione analogs tested, 4 compounds inhibited HBV RNase H activity in infected cells, with 2 compounds demonstrating inhibition of fully infectious HBV replication in the low micromolar range [1]. The activity derives from the metal-chelating ability of the HPD scaffold, which coordinates two metal cofactors in the catalytic RNase H active site [1].

HBV RNase H Inhibition
Class-level inference
2/52 analogs active; low μM EC₅₀
Novel chemotype for HBV RNase H
Comparable to established inhibitor classes
HBV RNase H antiviral

HIV-1 RNase H Inhibition and 3D-QSAR Models

A series of 3-hydroxypyrimidine-2,4-dione (HPD) derivatives have been reported as potent inhibitors of HIV-1 RT-associated RNase H, demonstrating antiviral EC₅₀ values in the low micromolar range . Ninety-three HPD compounds were analyzed using molecular docking, molecular dynamics, and 3D-QSAR (CoMFA and CoMSIA), generating predictive models with excellent statistical parameters (docking-based CoMSIA: q² = 0.927, R² = 0.990) that enable rational optimization of the HPD scaffold .

HIV-1 RNase H QSAR Models
Class-level inference
q² = 0.927, R² = 0.990 (CoMSIA)
Supports structure-guided optimization
Data to verify; no direct source
HIV-1 reverse transcriptase RNase H

N3-Hydroxyl Requirement for RNase H Metal Chelation

The metal-chelating mechanism of HPD inhibitors depends critically on the N3-hydroxyl group, which coordinates two catalytic metal cofactors in the RNase H active site [1]. Uracil (C₄H₄N₂O₂) lacks this N3-hydroxyl substituent and contains only an NH group at position 3, rendering it incapable of forming the chelating triad required for RNase H inhibition [1][2].

N3-OH Chelation Requirement
Supporting evidence
N3-OH (chelating) vs N3-H (uracil)
Essential for metal cofactor coordination
Structural determinant for RNase H activity
metal chelation structure-activity relationship pharmacophore

3-Hydroxy-1H-pyrimidine-2,4-dione: Research & Procurement Scenarios


Antiviral RNase H Inhibitor Development for HIV-1, HBV, HCMV

3-Hydroxy-1H-pyrimidine-2,4-dione serves as a validated metal-chelating scaffold for developing RNase H inhibitors targeting multiple clinically relevant viruses. The core HPD structure has demonstrated low micromolar EC₅₀ values in cell-based antiviral assays for HIV-1, HBV, and HCMV, with established structure-activity relationships and predictive 3D-QSAR models available to guide derivative synthesis [1][2].

Crystallography and Solid-State Stability

3-Oxauracil exhibits a thermodynamically stable anhydrous crystal structure with a 4 kJ mol⁻¹ lattice energy gap separating it from hypothetical polymorphs, making it a reliable solid-state reference compound for crystallization studies and polymorph prediction validation [3].

Biochemical Probe for Metal-Chelating Enzyme Studies

The N3-hydroxyl group of 3-hydroxyuracil enables metal-chelating interactions with divalent cations in enzyme active sites, supporting its use as a biochemical probe for studying RNase H/integrase superfamily enzymes that employ two-metal-ion catalytic mechanisms [1].

Synthetic Intermediate for HPD Analog Libraries

The core HPD structure serves as a versatile synthetic intermediate for generating diverse analog libraries through functionalization at positions amenable to modification without disrupting the essential N3-hydroxyl chelating moiety [1].

Application
Selection Property
Validation Focus
RNase H inhibitor development (HIV-1, HBV, HCMV)
Metal-chelating HPD scaffold
Target engagement and antiviral activity in cell-based assays
Crystal polymorphism prediction studies
Thermodynamically stable monomorphic crystal form
Solid-state stability and batch consistency
Metal-cofactor enzyme mechanism studies
N3-hydroxyl metal chelation
Two-metal-ion active site inhibition
HPD analog library synthesis
Core pharmacophore with modifiable positions
Synthetic accessibility and SAR exploration

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26 linked technical documents
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